REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:25])[NH:7][C:8]1[CH2:9][O:10][CH2:11][C:12]([C:15]2[CH:20]=[C:19]([N:21]=[N+]=[N-])[CH:18]=[CH:17][C:16]=2[F:24])([CH3:14])[N:13]=1)([CH3:4])([CH3:3])[CH3:2]>CCOC(C)=O.CCO.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].[Pd]>[C:1]([O:5][C:6](=[O:25])[NH:7][C:8]1[CH2:9][O:10][CH2:11][C:12]([C:15]2[CH:20]=[C:19]([NH2:21])[CH:18]=[CH:17][C:16]=2[F:24])([CH3:14])[N:13]=1)([CH3:2])([CH3:3])[CH3:4] |f:1.2,3.4.5.6|
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Name
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[5-(5-azido-2-fluoro-phenyl)-5-methyl-5,6-dihydro-2H-[1,4]oxazin-3-yl]-carbamic acid tert-butyl ester
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Quantity
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2.18 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC=1COCC(N1)(C)C1=C(C=CC(=C1)N=[N+]=[N-])F)=O
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Name
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EtOAc EtOH
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Quantity
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150 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C.CCO
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Name
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Lindlar catalyst
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Quantity
|
0.21 g
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Type
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catalyst
|
Smiles
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[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
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Name
|
|
Quantity
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0.21 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
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product
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Smiles
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C(C)(C)(C)OC(NC=1COCC(N1)(C)C1=C(C=CC(=C1)N)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |